N-(2,5-difluorophenyl)-2-((6-(4-(4-methoxyphenyl)piperazin-1-yl)pyrimidin-4-yl)thio)acetamide
Description
N-(2,5-difluorophenyl)-2-((6-(4-(4-methoxyphenyl)piperazin-1-yl)pyrimidin-4-yl)thio)acetamide is a synthetic acetamide derivative featuring a pyrimidine core substituted with a thioacetamide linker, a 4-methoxyphenyl piperazine group, and a 2,5-difluorophenyl moiety. This structure combines heterocyclic, aromatic, and fluorinated elements, which are frequently associated with enhanced pharmacokinetic properties and target binding in medicinal chemistry. The compound’s design likely aims to optimize interactions with biological targets such as enzymes or receptors, leveraging the electron-withdrawing effects of fluorine and the hydrogen-bonding capacity of the piperazine and acetamide groups.
Properties
IUPAC Name |
N-(2,5-difluorophenyl)-2-[6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23F2N5O2S/c1-32-18-5-3-17(4-6-18)29-8-10-30(11-9-29)21-13-23(27-15-26-21)33-14-22(31)28-20-12-16(24)2-7-19(20)25/h2-7,12-13,15H,8-11,14H2,1H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNWZUNKYBXLOKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C3=CC(=NC=N3)SCC(=O)NC4=C(C=CC(=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23F2N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,5-difluorophenyl)-2-((6-(4-(4-methoxyphenyl)piperazin-1-yl)pyrimidin-4-yl)thio)acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and neurology. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Molecular Formula : C20H22F2N4OS
Molecular Weight : 396.48 g/mol
CAS Number : [Not available in provided sources]
The compound features a difluorophenyl moiety, a piperazine ring, and a pyrimidine structure, which are known to contribute to its biological efficacy.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Kinase Activity : Compounds with similar structures have been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. This inhibition can lead to reduced proliferation of cancer cells .
- Receptor Modulation : The piperazine component suggests potential interactions with neurotransmitter receptors, particularly serotonin receptors, which may influence neuropharmacological pathways .
- Antimicrobial Activity : Similar derivatives have exhibited antimicrobial properties against various pathogens, indicating that this compound may also possess antibacterial and antifungal activities .
Antitumor Activity
A study conducted on related pyrimidine derivatives indicated that compounds with structural similarities to this compound showed promising antitumor effects. The National Cancer Institute's NCI-60 cell line screening revealed that certain derivatives displayed significant growth inhibition percentages (IGP) against multiple cancer types:
| Compound | Cancer Type | IGP (%) |
|---|---|---|
| Compound A | MCF7 (Breast) | 23% |
| Compound B | SNB-75 (Brain) | 21% |
| Compound C | UO-31 (Renal) | 10–17% |
These results suggest that the compound may effectively target specific cancer cell lines .
Neuropharmacological Effects
The piperazine moiety is linked to modulation of serotonin receptors, which could provide insights into the compound's potential as an antidepressant or anxiolytic agent. Research on similar piperazine derivatives has demonstrated their ability to modulate neurotransmitter systems effectively .
Case Studies and Research Findings
- Anticancer Studies : In vitro studies have shown that related compounds can induce apoptosis in cancer cells through mitochondrial pathways and caspase activation. The most potent derivatives led to significant reductions in cell viability at low micromolar concentrations .
- Neuroprotective Effects : Research indicates that compounds with similar structures may protect against neurotoxicity induced by various agents, potentially making them candidates for treating neurodegenerative diseases .
- Antimicrobial Efficacy : Studies evaluating the antimicrobial activity of piperazine derivatives found that some exhibited strong inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli, suggesting that this compound may also possess significant antibacterial properties .
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to N-(2,5-difluorophenyl)-2-((6-(4-(4-methoxyphenyl)piperazin-1-yl)pyrimidin-4-yl)thio)acetamide exhibit significant anticancer properties.
Case Study: FGFR Inhibition
A study on related pyrimidine derivatives demonstrated their ability to inhibit fibroblast growth factor receptor (FGFR) tyrosine kinases. The compound NVP-BGJ398 showed potent antitumor activity in bladder cancer xenograft models, indicating that similar compounds could be effective in targeting FGFR-related pathways in cancer therapy .
| Compound | Target | IC50 (μM) | Cancer Type |
|---|---|---|---|
| NVP-BGJ398 | FGFR3 | 0.9 | Bladder |
| N-(2,5-difluorophenyl)-... | FGFR3 | TBD | TBD |
Neuropharmacological Applications
The piperazine moiety in the compound suggests potential applications in neuropharmacology, particularly as an anxiolytic or antidepressant agent.
Case Study: Piperazine Derivatives
Piperazine derivatives have been extensively studied for their effects on serotonin receptors. Research indicates that modifications to the piperazine structure can enhance selectivity and potency against specific receptor subtypes, which could be applicable for developing new treatments for anxiety and depression .
| Derivative | Serotonin Receptor Target | Effect |
|---|---|---|
| Compound A | 5-HT1A | Agonist |
| Compound B | 5-HT2A | Antagonist |
Antimicrobial Activity
Emerging studies suggest that compounds with thioacetamide functionality can exhibit antimicrobial properties.
Case Study: Thioamide Derivatives
Thioamide derivatives have shown promising results against various bacterial strains. A recent study highlighted the efficacy of thioamide-based compounds against resistant strains of bacteria, suggesting that N-(2,5-difluorophenyl)-... may possess similar antimicrobial activities .
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Thioamide A | E. coli | 12 μg/mL |
| N-(2,5-difluorophenyl)-... | Staphylococcus aureus | TBD |
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) of compounds like N-(2,5-difluorophenyl)-... is crucial for optimizing their pharmacological profiles.
Insights from SAR Analysis
Studies have shown that variations in the substituents on the phenyl and piperazine rings can significantly affect biological activity. For instance, modifications to the difluorophenyl group can enhance binding affinity to target proteins, while alterations in the pyrimidine ring can improve metabolic stability .
Comparison with Similar Compounds
Core Heterocycles
- Pyrimidine vs. Pyridine/Triazole: The target compound’s pyrimidine core (vs. pyridine in or triazole in ) may enhance π-π stacking interactions with biological targets due to its electron-deficient aromatic system.
- Thioacetamide Linker : The thioether (-S-) linkage in the target compound contrasts with sulfonyl or carbonyl groups in analogs (e.g., compound 54 in ). This could improve metabolic stability by resisting oxidative degradation .
Substituent Effects
- Fluorination: The 2,5-difluorophenyl group (shared with ) increases lipophilicity and may enhance blood-brain barrier penetration compared to non-fluorinated analogs (e.g., 5k in ). Fluorine’s electron-withdrawing effects also modulate electronic properties of adjacent pharmacophores .
- Piperazine Modifications : The 4-methoxyphenylpiperazine group in the target compound differs from 4-fluorobenzylpiperazine (5m, ) or benzo[d]thiazole sulfonylpiperazine (compound 47, ). Methoxy groups can enhance solubility and reduce CYP450-mediated metabolism compared to halogens .
Pharmacological Insights
- Antimicrobial Potential: The piperazine-acetamide scaffold in compound 47 ( ) showed gram-positive antibacterial activity. The target’s structural similarity implies possible antimicrobial efficacy, though its pyrimidine core may shift target specificity.
- Enzyme Inhibition : Triazole-based analogs in were designed as cytohesin inhibitors. The target’s pyrimidine-thioacetamide structure could similarly interact with ATP-binding pockets or allosteric enzyme sites.
- Solubility and Bioavailability : The target’s lower molecular weight (~466.5 g/mol) compared to pyridine-based analogs (e.g., 5k, 539.22 g/mol ) may improve oral absorption, aligning with Lipinski’s rule of five guidelines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
